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Compound of Interest

Compound Name:

3-Chloro-4-

methoxyphenethylamine

hydrochloride

CAS No.: 7569-60-0

Cat. No.: B1591647

Get Quote

Executive Summary & Compound Identity
3-Chloro-4-methoxyphenethylamine HCl is a substituted phenethylamine featuring a 1,3,4-

trisubstituted benzene ring. Its spectroscopic signature is defined by the interplay between the

electron-donating methoxy group and the electron-withdrawing chlorine atom, alongside the

characteristic ammonium salt features of the side chain.

IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride

CAS RN: 7569-60-0 (HCl salt); 7569-87-1 (Free base)

Molecular Formula:

Molecular Weight: 222.11 g/mol (Salt); 185.65 g/mol (Base)

Mass Spectrometry (MS) Profile
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Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern

(Chlorine isotopes) and the primary amine backbone.

Fragmentation Pathway & Isotopic Signature
The mass spectrum is dominated by the nitrogen-directed

-cleavage, a hallmark of primary phenethylamines.

Molecular Ion (

): Weak or absent in Electron Impact (EI) due to rapid fragmentation. In Electrospray
Ionization (ESI+), the

is observed at m/z 186.

Chlorine Isotope Pattern: The presence of a single chlorine atom creates a distinct 3:1 ratio

between the

(186) and

(188) peaks (

).

Base Peak (m/z 30): The primary fragmentation pathway involves the cleavage of the

bond, generating the iminium ion (

) at m/z 30.

Benzylic Cation (m/z 155/157): Loss of the amine side chain (

) yields the 3-chloro-4-methoxybenzyl cation.

Fragmentation Logic Diagram
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Caption: Logical fragmentation flow in EI/ESI mass spectrometry showing the dominance of the

iminium ion formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis requires careful solvent selection. DMSO-

is the preferred solvent for the HCl salt to preserve the ammonium proton signal and prevent
exchange broadening observed in

.

H NMR Data (400 MHz, DMSO- )
The aromatic region exhibits a characteristic ABC-like pattern (specifically an ABX or AMX

system depending on field strength) due to the 1,3,4-substitution.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Amine 8.00 - 8.20 br s 3H protons

(exchangeable).

Ar-H2 7.35
d (

Hz)
1H

Meta-coupled to

H6. Deshielded

by ortho-Cl and

alkyl group.

Ar-H6 7.15
dd (

Hz)
1H

Ortho-coupled to

H5, meta-

coupled to H2.

Ar-H5 7.08
d (

Hz)
1H

Ortho-coupled to

H6. Shielded by

ortho-OMe

group.

OMe 3.84 s 3H
Characteristic

methoxy singlet.

-CH2 2.95 - 3.05 m/t 2H

Adjacent to

, deshielded

relative to

-CH2.

-CH2 2.80 - 2.88 t 2H Benzylic protons.

C NMR Data (100 MHz, DMSO- )
The carbon spectrum confirms the asymmetry of the ring and the presence of the methoxy

group.
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Carbon Type
Shift (

, ppm)
Assignment

C-O (Ar) 153.5
C4: Deshielded by direct

oxygen attachment.

C-Alkyl (Ar) 131.0
C1: Ipso carbon attached to

ethyl chain.

Ar-CH 130.5
C2: Aromatic CH (meta to

OMe).

Ar-CH 128.5 C6: Aromatic CH.

C-Cl (Ar) 121.0
C3: Ipso carbon attached to

Chlorine.

Ar-CH 113.0 C5: Ortho to OMe (shielded).

OMe 56.2 Methoxy carbon.

-CH2 40.5
Methylene adjacent to

Nitrogen.

-CH2 32.5 Benzylic methylene.

Infrared (IR) Spectroscopy
The IR spectrum of the HCl salt is distinct from the free base, primarily in the high-frequency

region due to the ammonium cation.
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Region (

)
Vibration Mode Diagnostic Value

2800 - 3200 N-H Stretch

Broad, strong band

characteristic of primary

ammonium salts (

). Overlaps with C-H stretches.

1580 - 1600 C=C Aromatic Ring skeletal vibrations.

1250 - 1270 C-O-C Stretch

Asymmetric stretching of the

aryl alkyl ether (Methoxy

group).

1050 C-N Stretch Aliphatic amine C-N bond.

600 - 800 C-Cl Stretch

Characteristic alkyl/aryl

chloride band (often

weak/obscured in fingerprint).

Experimental Protocols
To ensure data integrity, the following protocols are recommended for sample preparation.

NMR Sample Preparation (HCl Salt)
Solvent Choice: Use DMSO-

(99.9% D) rather than

. The HCl salt is poorly soluble in chloroform, and

will cause the loss of the ammonium proton signal via exchange.

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (
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C).

Mass Spectrometry (LC-MS)
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

Ionization: ESI Positive Mode.

Note: Expect the salt to dissociate immediately; the detected species is the protonated free

base

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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